molecular formula C9H8F3NO3 B1410226 Methyl 2-methoxy-4-(trifluoromethyl)nicotinate CAS No. 1227581-63-6

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate

Cat. No.: B1410226
CAS No.: 1227581-63-6
M. Wt: 235.16 g/mol
InChI Key: LKQCJEUNRONKRN-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H8F3NO3. It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 4-position and a methoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 2-methoxy-4-(trifluoromethyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants under anhydrous conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines .

Scientific Research Applications

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the trifluoromethyl and methoxy groups.

    Ethyl 2-methoxy-4-(trifluoromethyl)nicotinate: Similar structure but with an ethyl ester instead of a methyl ester.

    2-Methoxy-4-(trifluoromethyl)nicotinic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate is unique due to the presence of both the trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate is a compound of interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, which is crucial for its biological activity.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound modulates various enzymes and receptors, influencing biochemical pathways. Its lipophilic nature allows it to effectively engage with cellular components, leading to potential therapeutic effects.

Biological Activities

  • Antimicrobial Properties :
    • Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Potential as a Pharmaceutical Scaffold :
    • This compound serves as a scaffold for synthesizing novel pharmaceuticals targeting various diseases, including viral infections and autoimmune disorders .

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    A study reported that derivatives of nicotinic acid, including this compound, demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against various bacterial strains .
  • Inflammation Model :
    In an in vivo model of inflammation, administration of this compound resulted in a notable reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundYesYesEnzyme modulation and receptor interaction
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinateYesModerateViral replication inhibition
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamideModerateHighS1P1 receptor agonism

Properties

IUPAC Name

methyl 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-7-6(8(14)16-2)5(3-4-13-7)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQCJEUNRONKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192785
Record name Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-63-6
Record name Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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